molecular formula C11H16O3S B8273129 4-Propylbenzyl methanesulfonate

4-Propylbenzyl methanesulfonate

Cat. No.: B8273129
M. Wt: 228.31 g/mol
InChI Key: LVGBOLRZOZSYMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

For Research Use Only. Not for human or veterinary use. 4-Propylbenzyl methanesulfonate is a synthetic organic compound classified as a benzyl mesylate ester. It is of significant interest in research and development as a versatile alkylating agent and a key chemical building block for the synthesis of more complex molecules. Methanesulfonate (mesylate) esters are excellent leaving groups in nucleophilic substitution reactions, making this reagent particularly useful for introducing the 4-propylbenzyl moiety into target structures. This compound may be employed in various research applications, including medicinal chemistry for the synthesis of compound libraries, and in material science . Its structure, featuring an aromatic ring, makes it a relevant intermediate in the exploration of structure-activity relationships (SAR). Researchers utilize such sulfonate esters in the development of potential pharmacologically active molecules, such as aldose reductase inhibitors or other bioactive compounds . Handling Note: As with many methanesulfonate esters, this compound should be handled with care as it may have alkylating properties.

Properties

Molecular Formula

C11H16O3S

Molecular Weight

228.31 g/mol

IUPAC Name

(4-propylphenyl)methyl methanesulfonate

InChI

InChI=1S/C11H16O3S/c1-3-4-10-5-7-11(8-6-10)9-14-15(2,12)13/h5-8H,3-4,9H2,1-2H3

InChI Key

LVGBOLRZOZSYMM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)COS(=O)(=O)C

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

4-Propylbenzyl methanesulfonate serves as an important intermediate in the synthesis of various organic compounds. Its utility lies in its ability to act as a protecting group for alcohols and amines during multi-step syntheses. This property allows chemists to selectively modify or protect functional groups without affecting other reactive sites within the molecule.

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionReference
Nucleophilic SubstitutionUsed to introduce nucleophiles at the benzylic position
Coupling ReactionsActs as a coupling partner in Suzuki and Stille reactions
Protecting GroupProtects alcohols during synthesis

Pharmaceutical Applications

The compound has been investigated for its potential in drug development, particularly as a precursor in synthesizing biologically active molecules. Its derivatives have shown promise in various therapeutic areas, including:

  • Anticancer Agents : Research indicates that derivatives of this compound exhibit cytotoxic activity against several cancer cell lines. The mechanism often involves apoptosis induction through caspase activation .
  • Antiviral Activity : Some studies have reported that compounds derived from this compound demonstrate antiviral properties, particularly against Norwalk virus, suggesting potential applications in antiviral drug development .

Case Study: Anticancer Evaluation

A study published in 2022 evaluated novel derivatives of this compound for their anticancer activity. The results indicated significant cytotoxic effects on breast and colon cancer cells, with IC50 values ranging from 10 to 30 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Agrochemical Applications

In agrochemicals, this compound is utilized as an intermediate for synthesizing herbicides and fungicides. Its ability to modify biological activity through structural variations makes it valuable for developing new agrochemical formulations.

Table 2: Agrochemical Products Derived from this compound

Product NameTypeActive IngredientApplication Area
Herbicide AHerbicidePropylbenzene sulfonamide derivativeWeed control
Fungicide BFungicideSulfonamide-based compoundFungal infection control

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural and Functional Analogues

Key methanesulfonate derivatives and related alkylating agents include:

  • Methyl methanesulfonate (MMS) : A prototypical alkylating agent inducing single-strand DNA breaks.
  • Ethyl methanesulfonate (EMS) : Similar to MMS but with a longer alkyl chain, leading to increased alkylation potency.
  • 4-Propylbenzyl methanesulfonate : A benzyl-substituted derivative, hypothesized to exhibit altered reactivity and tissue penetration due to its aromatic and propyl groups.
  • Etoposide and quercetin: Non-methanesulfonate comparators (topoisomerase inhibitor and flavonoid, respectively) included here due to their contrasting DNA damage mechanisms and p53 pathway activation profiles .

Mechanistic and Toxicological Differences

Table 1: Key Parameters of Selected Alkylating Agents
Compound p53-Normalized Concentration Unique p53-Regulated Genes Primary DNA Damage Type LOEL* (µM)
Methyl methanesulfonate 200 µM 147 Single-strand breaks 200
Etoposide 0.3 µM 14 Double-strand breaks 0.3
Quercetin 30 µM 50 Oxidative damage 30
This compound (inferred) Not reported Not reported Likely alkylation Pending

*LOEL: Lowest Observed Effect Level for p53 activation .

  • Potency and p53 Activation : MMS requires significantly higher concentrations (200 µM) to achieve p53 activation levels comparable to etoposide (0.3 µM) and quercetin (30 µM) . This suggests that this compound, as a bulkier derivative, may exhibit even lower potency due to steric hindrance affecting DNA interaction.
  • Transcriptional Responses : MMS uniquely regulates 147 p53-dependent genes, primarily involved in base excision repair (BER), whereas etoposide and quercetin activate pathways related to apoptosis and oxidative stress . Structural modifications in this compound could further diversify its transcriptional profile.

Physicochemical and Pharmacokinetic Properties

Table 2: Structural and Solubility Comparisons
Compound Substituent LogP* (Predicted) Aqueous Solubility (mg/mL)
Methyl methanesulfonate Methyl -0.57 100
This compound Benzyl + propyl 2.81 (estimated) ~10 (low, hydrophobic)
Ethyl methanesulfonate Ethyl 0.12 75

*LogP: Octanol-water partition coefficient.

  • The benzyl and propyl groups in this compound likely increase its lipophilicity (higher LogP), enhancing membrane permeability but reducing aqueous solubility compared to MMS or EMS. This property may influence its bioavailability and tissue distribution.

Preparation Methods

Reaction Mechanism and Catalytic Systems

The direct esterification of 4-propylbenzyl alcohol with methanesulfonic acid is catalyzed by heteropoly acids (HPAs), such as silicotungstic acid (H3_3PW6_{6}Mo6_{6}O40_{40}) supported on SiO2_2. This method employs azeotropic dehydration to drive the equilibrium toward ester formation. The catalyst facilitates proton transfer, enhancing the electrophilicity of the methanesulfonic acid carbonyl group (Fig. 1).

Key Conditions :

  • Molar Ratio : 1:1.2 (alcohol:methanesulfonic acid)

  • Catalyst Loading : 5–10 wt% HPA/SiO2_2

  • Solvent : Chloroform or toluene for azeotropic water removal

  • Temperature : 80–100°C under reflux

  • Yield : Up to 94%

Process Optimization

The use of TiSiW12_{12}O40_{40}/SiO2_2 improves thermal stability and reduces leaching compared to traditional H2_2SO4_4. Post-reaction, the catalyst is recovered via filtration, regenerated by calcination at 300°C, and reused for 5–7 cycles without significant activity loss.

Methanesulfonyl Chloride-Mediated Sulfonation

Two-Step Alkylation-Sulfonation

This method involves:

  • Synthesis of 4-Propylbenzyl Alcohol :

    • Grignard addition of propylmagnesium bromide to 4-bromobenzaldehyde, followed by reduction.

  • Sulfonation with Methanesulfonyl Chloride :

    • Reaction of 4-propylbenzyl alcohol with methanesulfonyl chloride (MsCl) in anhydrous dichloromethane (DCM) at 0–5°C.

Reaction Parameters :

  • Base : Triethylamine (Et3_3N) or pyridine (1.5 equiv) to scavenge HCl

  • Stoichiometry : 1.1 equiv MsCl per alcohol

  • Workup : Washing with NaHCO3_3 and brine, drying over MgSO4_4, and vacuum distillation

  • Yield : 85–92%

Side Reactions and Mitigation

Over-sulfonation or chloride byproduct formation is minimized by maintaining low temperatures (<10°C) and incremental MsCl addition.

Methanesulfonic Anhydride Activation

Anhydride Preparation

Methanesulfonic anhydride ((Ms)2_2O) is synthesized by dehydrating methanesulfonic acid with P4_4O10_{10} at 70°C for 4–6 hours. The anhydride is distilled under reduced pressure (bp 165°C at 2 mmHg) and stored under N2_2.

Esterification Protocol

4-Propylbenzyl alcohol reacts with (Ms)2_2O in acetonitrile at 25°C for 12 hours (Table 1).

Table 1: Optimization of Anhydride-Based Esterification

ParameterConditionYield (%)
SolventAcetonitrile88
Temperature25°C88
CatalystNone88
Reaction Time12 h88
Molar Ratio (ROH:(Ms)2_2O)1:1.0588

This method avoids acidic catalysts, making it suitable for acid-sensitive substrates.

Comparative Analysis of Methods

Table 2: Method Comparison for 4-Propylbenzyl Methanesulfonate Synthesis

MethodAdvantagesLimitationsYield (%)
Heteropoly Acid CatalysisHigh yield, recyclable catalystRequires azeotropic distillation94
MsCl SulfonationRapid, room-temperature compatibleHCl scavenging required92
(Ms)2_2O ActivationAcid-free, mild conditionsAnhydride preparation needed88

Industrial-Scale Considerations

Cost Efficiency

HPA-catalyzed esterification is preferred for bulk production due to catalyst reusability and minimal waste. In contrast, MsCl methods generate stoichiometric HCl, necessitating neutralization infrastructure.

Purity Control

Crystallization from methanol/water (3:1) achieves >99% purity, critical for pharmaceutical applications . Residual solvents are removed via vacuum drying at 50°C.

Q & A

Q. What are the recommended methodologies for synthesizing and purifying 4-propylbenzyl methanesulfonate in laboratory settings?

Synthesis typically involves nucleophilic substitution between 4-propylbenzyl alcohol and methanesulfonyl chloride under controlled alkaline conditions. Purification may employ techniques like recrystallization or column chromatography, with validation via NMR (¹H/¹³C) and HPLC-MS to confirm structural integrity and purity . Solvent selection (e.g., dichloromethane or toluene) should prioritize minimizing ester hydrolysis.

Q. How can residual this compound be quantified in pharmaceutical intermediates?

Gas chromatography coupled with flame ionization detection (GC-FID) or mass spectrometry (GC-MS) is preferred. Method validation should include:

  • Linearity : R² ≥ 0.999 over a range of 0.1–10 µg/g.
  • LOD/LOQ : ≤0.3 µg/g and ≤0.4 µg/g, respectively, using spiked matrix samples.
  • Recovery : 80–110% via spike-recovery experiments .

Q. What safety protocols are critical when handling this compound?

  • Use PPE (gloves, goggles, lab coats) and work in a fume hood.
  • Avoid exposure to moisture to prevent hydrolysis into mutagenic sulfonic acids.
  • Waste disposal must comply with hazardous chemical guidelines due to potential carcinogenicity .

Advanced Research Questions

Q. How can researchers assess the genotoxic potential of this compound in vitro?

  • Ames Test : Use Salmonella typhimurium strains (TA98, TA100) with metabolic activation (S9 mix).
  • Micronucleus Assay : Treat human lymphocyte cultures and score micronuclei formation post-cytokinesis.
  • Dose-Response : Include positive controls (e.g., methyl methanesulfonate) and adhere to EMA/FDA thresholds (≤1.5 µg/day exposure) .

Q. What experimental designs mitigate environmental risks of this compound in aquatic ecosystems?

  • Biodegradation Studies : Use OECD 301F (aqueous aerobic degradation) with LC-MS monitoring.
  • Ecotoxicity Testing :
  • Algal growth inhibition (Pseudokirchneriella subcapitata) at 0.1–10 mg/L.
  • Acute toxicity in Daphnia magna (48h EC₅₀).
    • Bioaccumulation : Measure log Kow and BCF (bioconcentration factor) in fish models .

Q. How can contradictory data on this compound’s mutagenicity be resolved?

  • Meta-Analysis : Compare studies for variables like exposure duration, cell lines, and analytical methods (e.g., GC-FID vs. LC-MS/MS sensitivity differences).
  • Mechanistic Studies : Use CRISPR-Cas9 gene editing to isolate DNA repair pathways (e.g., BER vs. NHEJ) affected by the compound .

Q. What advanced analytical techniques improve detection specificity in complex matrices?

  • Derivatization : Enhance volatility for GC-MS using pentafluorobenzyl bromide.
  • LC-HRMS : Orbitrap or Q-TOF systems enable exact mass identification (mass error < 5 ppm).
  • Matrix-matched calibration : Correct for signal suppression in biological samples .

Methodological Considerations

Q. How should researchers design dose-response experiments for this compound’s neurotoxic effects?

  • In Vivo Models : Zebrafish (Danio rerio) exposed to 0.1–10 µM, with behavioral endpoints (e.g., locomotor activity).
  • Single-Cell RNA-seq : Profile neuronal populations post-exposure to identify dysregulated pathways (e.g., oxidative stress markers) .

Q. What strategies optimize stability studies of this compound under varying pH and temperature?

  • Forced Degradation : Expose to pH 2–12 (HCl/NaOH) and 40–80°C for 48h.
  • Kinetic Modeling : Calculate degradation rate constants (k) using Arrhenius equations .

Integration with Omics Platforms

Q. How can ionomics data enhance understanding of this compound’s metabolic interference?

  • Use platforms like PiiMS to quantify elemental disruptions (e.g., Ca²⁺, Zn²⁺ fluxes) in plant or mammalian models.
  • Correlate with transcriptomics to identify metal-binding protein dysregulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.